molecular formula C15H12ClN3OS B2588909 5-(2-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 64910-34-5

5-(2-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2588909
CAS No.: 64910-34-5
M. Wt: 317.79
InChI Key: UPOKCEDDNKPMMM-UHFFFAOYSA-N
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Description

5-(2-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, also known as CTZ, is a compound that has been extensively studied for its potential applications in scientific research. CTZ is a thiosemicarbazone derivative that belongs to the class of 1,2,4-triazole compounds. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and antifungal properties.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown that derivatives of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibit significant antibacterial properties. The synthesis process involves reactions with formaldehyde and different amines or thiols, leading to compounds with potential antibacterial applications (Ghattas et al., 2016).

Antitumor Activity

Some derivatives, specifically 3-thio-4-phenyl-5-(2-,4-benzyloxyphenyl)-1,2,4-triazoles, have been synthesized and demonstrated to possess antitumor activities. These findings highlight the potential for these compounds in cancer research and therapy (Григорян et al., 2012).

Corrosion Inhibition

A study on the inhibition efficiency of compounds like 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) reveals their significant role in preventing zinc corrosion in acidic media. The relationship between molecular structures and their inhibition efficiencies has been explored, suggesting their application in protecting metals from corrosion (Gece & Bilgiç, 2012).

Electrochemical Behavior

Electrochemical studies on thiotriazoles have provided insights into their electrooxidation processes in aqueous-alcoholic media. These compounds display redox behavior that could be beneficial for electrochemical applications (Fotouhi et al., 2002).

Anti-Inflammatory and Molluscicidal Agents

Research involving the synthesis of fused and non-fused 1,2,4-triazoles with a (2,4-dichlorophenoxy) moiety has demonstrated these compounds' potential as anti-inflammatory and molluscicidal agents. This underscores the diverse biological activities and applications of such derivatives (El Shehry et al., 2010).

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-12-8-4-5-9-13(12)20-10-14-17-18-15(21)19(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOKCEDDNKPMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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